3-[3-(1H-imidazol-1-yl)propyl]-6,7-dimethoxy-2-[(2-methylpropyl)sulfanyl]-3,4-dihydroquinazolin-4-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(1H-imidazol-1-yl)propyl]-6,7-dimethoxy-2-[(2-methylpropyl)sulfanyl]-3,4-dihydroquinazolin-4-imine is a useful research compound. Its molecular formula is C20H27N5O2S and its molecular weight is 401.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-[3-(1H-imidazol-1-yl)propyl]-6,7-dimethoxy-2-[(2-methylpropyl)sulfanyl]-3,4-dihydroquinazolin-4-imine (CAS: 691870-01-6) is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Basic Information
Property | Value |
---|---|
Molecular Formula | C20H27N5O2S |
Molar Mass | 401.53 g/mol |
Density | 1.25 ± 0.1 g/cm³ (Predicted) |
Boiling Point | 599.9 ± 60.0 °C (Predicted) |
pKa | 6.93 ± 0.10 (Predicted) |
Antimicrobial Activity
Research has demonstrated that derivatives of quinazoline and imidazole, including the compound , exhibit significant antimicrobial properties . A study evaluating various synthesized compounds showed promising results against a range of bacterial strains, indicating that modifications to the imidazole and quinazoline structures can enhance antibacterial efficacy .
Case Study: Antibacterial Screening
In an experimental study, a series of quinazoline derivatives were screened for their antibacterial activity using standard methods against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibition zones, comparable to established antibiotics .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity . A comparative analysis revealed that certain structural modifications led to enhanced effectiveness against fungal pathogens such as Candida albicans and Aspergillus niger. The mechanism appears to involve disruption of fungal cell wall synthesis .
Anti-inflammatory Properties
The imidazole moiety in the compound is associated with anti-inflammatory effects . Studies suggest that compounds containing imidazole rings can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways .
Anticancer Potential
Recent investigations into the anticancer potential of quinazoline derivatives have highlighted their ability to inhibit tumor cell proliferation. The compound has been evaluated in vitro against various cancer cell lines, showing dose-dependent cytotoxicity. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
The biological activity of This compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for several key enzymes involved in microbial metabolism.
- Receptor Modulation : It may modulate receptor activity related to inflammation and cancer progression.
- Cellular Uptake : Structural features enhance cellular uptake and bioavailability.
Summary of Findings
The diverse biological activities exhibited by this compound underscore its potential as a lead candidate for drug development in antimicrobial, antifungal, anti-inflammatory, and anticancer applications. Ongoing research is focused on optimizing its structure for improved efficacy and safety profiles.
Future Directions
Further studies are necessary to elucidate the detailed mechanisms underlying its biological activities and to assess its pharmacokinetic properties in vivo. Additionally, exploring combination therapies with existing antibiotics could enhance treatment outcomes against resistant strains.
属性
IUPAC Name |
3-(3-imidazol-1-ylpropyl)-6,7-dimethoxy-2-(2-methylpropylsulfanyl)quinazolin-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2S/c1-14(2)12-28-20-23-16-11-18(27-4)17(26-3)10-15(16)19(21)25(20)8-5-7-24-9-6-22-13-24/h6,9-11,13-14,21H,5,7-8,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKHKTREUHWEEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC2=CC(=C(C=C2C(=N)N1CCCN3C=CN=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。